molecular formula C9H6ClFO2 B2673275 2-Chloro-4-fluorocinnamic acid CAS No. 133220-86-7; 174603-37-3

2-Chloro-4-fluorocinnamic acid

Cat. No.: B2673275
CAS No.: 133220-86-7; 174603-37-3
M. Wt: 200.59
InChI Key: RJCWBTRMWGOREZ-DUXPYHPUSA-N
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Description

2-Chloro-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCWBTRMWGOREZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular weight of 2-Chloro-4-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid

Abstract

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant role as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific physicochemical properties and reactivity, making it a compound of interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, a detailed protocol for its synthesis via the Perkin reaction, and an analysis of its expected spectroscopic characteristics. The potential applications, particularly as a precursor for active pharmaceutical ingredients (APIs), are also discussed, grounding the compound's relevance in current research and development landscapes.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. This section details the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Structure

The systematic name for this compound is (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid.[1] The "(2E)" designation specifies the trans stereochemistry of the alkene double bond, which is the more stable and common isomer.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid PubChemLite[1]
Synonyms 3-(2-Chloro-4-fluorophenyl)acrylic acid CymitQuimica[2]
CAS Number 133220-86-7 PureSynth[3], CymitQuimica[2]
Molecular Formula C₉H₆ClFO₂ PubChemLite[1]
Molecular Weight 200.59 g/mol PureSynth[3], CymitQuimica[2]
InChI InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ PubChemLite[1]

| SMILES | C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | PubChemLite[1] |

The chemical structure, illustrated below, consists of a cinnamic acid backbone where the phenyl group is substituted at the C2 position with a chlorine atom and at the C4 position with a fluorine atom.

Figure 1: Chemical Structure of this compound
Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions. Halogenation significantly influences properties such as melting point and solubility compared to unsubstituted cinnamic acid.

Table 2: Physicochemical Properties of this compound

Property Value Source
Physical Form Powder / Crystalline Solid CymitQuimica[2]
Color White to light yellow ChemBK[4]
Melting Point 245-247 °C PureSynth[3]
Boiling Point 312.8 °C at 760 mmHg PureSynth[3]
Density 1.42 g/cm³ PureSynth[3]

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | ChemBK[4] |

Synthesis and Purification

As a specialized reagent, this compound is typically prepared through established organic synthesis routes. The Perkin reaction is a classic and reliable method for synthesizing cinnamic acid and its derivatives.[5][6] The choice of this method is based on its use of readily available starting materials and its well-documented mechanism, providing a robust pathway for production.

Synthetic Pathway: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (anhydrous sodium acetate).[6] The reaction proceeds via an aldol-type condensation followed by dehydration.

G Start Starting Materials: - 2-Chloro-4-fluorobenzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate Reaction Perkin Reaction: Condensation & Dehydration Heat at 180°C, 5-8 hours Start->Reaction Hydrolysis Hydrolysis: Boil with water to remove excess acetic anhydride Reaction->Hydrolysis SaltFormation Salt Formation: Add Na₂CO₃ solution to form the water-soluble sodium salt Hydrolysis->SaltFormation Filtration1 Hot Filtration: Remove insoluble impurities SaltFormation->Filtration1 Precipitation Acidification: Add conc. HCl to the cool filtrate to precipitate the product Filtration1->Precipitation Filtration2 Product Isolation: Collect crude product by filtration Wash with cold water Precipitation->Filtration2 Purification Purification: Recrystallization from Ethanol/Water Filtration2->Purification End Final Product: Pure this compound Purification->End

Figure 2: General Workflow for Synthesis via Perkin Reaction
Experimental Protocol

This protocol is an adapted procedure based on the well-established Perkin reaction for substituted cinnamic acids.[5][6]

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Activated charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1.0 mole), acetic anhydride (1.5 moles), and freshly fused anhydrous sodium acetate (1.0 mole).

  • Condensation: Heat the mixture in an oil bath to 180°C for 5 to 8 hours with continuous stirring.[5]

  • Hydrolysis: Allow the reaction mixture to cool slightly and pour it into a beaker containing 400 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Salt Formation: To the boiling mixture, slowly add a saturated solution of sodium carbonate until the solution is alkaline. This converts the cinnamic acid into its water-soluble sodium salt, while the unreacted aldehyde remains insoluble. If the solution is colored, this is the stage to add activated charcoal and boil for a further 10 minutes.

  • Purification (Impurity Removal): Filter the hot solution to remove the unreacted aldehyde and other insoluble impurities (and charcoal, if used).

  • Precipitation: Cool the filtrate to room temperature and slowly acidify it with concentrated hydrochloric acid, with vigorous stirring, until the precipitation of this compound is complete.

  • Isolation: Collect the crude product by filtration, wash thoroughly with cold water to remove inorganic salts, and press dry.

  • Final Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the final product in a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.[9]

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the δ 7.2-7.8 ppm region. Due to the substitution pattern (Cl at C2, F at C4), they will exhibit a complex splitting pattern (e.g., doublet of doublets, triplet of doublets) arising from ortho, meta, and para couplings, including coupling to the ¹⁹F nucleus.

  • Vinylic Protons (-CH=CH-): Two doublets are expected. The proton (Hα) adjacent to the carbonyl group will appear around δ 6.4-6.6 ppm. The proton (Hβ) adjacent to the phenyl ring will be further downfield (δ 7.6-7.8 ppm) due to deshielding from the ring current.[9] The coupling constant (J) between these two protons is expected to be large (~16 Hz), confirming the trans configuration.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the conjugated carboxylic acid carbonyl group.[9]

  • C=C Stretch (Alkene & Aromatic): Absorptions in the 1625-1640 cm⁻¹ region correspond to the alkene C=C stretch, while aromatic C=C skeletal vibrations appear around 1450-1600 cm⁻¹.[9]

  • C-F and C-Cl Stretches: Strong absorptions for the C-F stretch are expected in the 1000-1300 cm⁻¹ region, while the C-Cl stretch will appear at a lower wavenumber, typically in the 600-800 cm⁻¹ range.

Applications in Research and Development

Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their wide range of biological activities and their utility as synthetic intermediates.[6][10] The introduction of halogen atoms, such as chlorine and fluorine, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[10]

  • Pharmaceutical Intermediates: Halogenated cinnamic acids are valuable building blocks for more complex molecules.[11] They serve as precursors in the synthesis of anti-inflammatory, anti-cancer, and antifungal agents.[4][11] The carboxylic acid and alkene moieties provide reactive handles for various chemical transformations, making this compound a versatile starting material in drug discovery campaigns.

  • Agrochemicals: Similar to other related compounds, this acid has potential applications in the development of novel herbicides and pesticides, where the halogenated phenyl ring can contribute to enhanced biological activity.[11]

  • Materials Science: The rigid structure and reactive functional groups make it a candidate for incorporation into polymers and other advanced materials to enhance properties like thermal stability.[11]

Conclusion

This compound is a well-defined chemical entity with distinct structural and physical properties. Its synthesis is achievable through established methods like the Perkin reaction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. As a halogenated cinnamic acid derivative, it represents a valuable and versatile intermediate for professionals in drug development and chemical research, offering a platform for the synthesis of novel compounds with potentially enhanced biological activities. This guide provides the foundational technical knowledge required to confidently handle, synthesize, and utilize this compound in a research setting.

References

  • PureSynth. (n.d.). This compound 97%. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H6ClFO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • NIST. (n.d.). 2-Chlorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Bwokai. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Using non-covalent interactions to direct regioselective 2+2 photocycloaddition within macrocyclic cavit. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
  • Watson International Limited. (n.d.). 2-CHLORO-4-HYDROXYCINNAMIC ACID CAS 682804-97-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • da Silva, A. F. A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e56410112025.
  • Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

Sources

pKa value and acidity constants of 2-Chloro-4-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 2-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Cinnamic Acids and pKa

Cinnamic acid and its derivatives are a class of organic compounds that serve as vital building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, fragrances, and agrochemicals.[1] The compound this compound (Figure 1) is a halogenated derivative whose unique electronic properties make it a valuable intermediate.[2]

In the realm of drug development, the acid dissociation constant (pKa) is one of the most critical physicochemical parameters. It quantitatively measures the strength of an acid in solution and dictates the extent of ionization at a given pH.[3] The ionization state of a drug molecule profoundly impacts its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile. An accurate understanding of a compound's pKa is therefore indispensable for designing effective drug formulations and predicting its behavior in biological systems.[4]

This guide will explore the specific case of this compound, providing both a theoretical estimation of its acidity and practical, field-proven methods for its empirical determination.

Fundamentals of Acidity: The pKa of Carboxylic Acids

The acidity of a carboxylic acid is defined by its ability to donate a proton (H⁺) from its carboxyl group (-COOH) to a base, typically water in biological systems. This reversible reaction, or dissociation equilibrium, is described by the equilibrium constant Ka.

HA ⇌ H⁺ + A⁻

Where:

  • HA is the undissociated acid (this compound).

  • H⁺ is the donated proton.

  • A⁻ is the conjugate base (2-chloro-4-fluorocinnamate).

The acid dissociation constant, Ka, is given by: Ka = [H⁺][A⁻] / [HA]

For convenience, the logarithmic scale, pKa, is more commonly used:[3] pKa = -log₁₀(Ka)

A lower pKa value signifies a stronger acid, indicating a greater degree of dissociation at a given pH.[3][5] For instance, the pKa of unsubstituted trans-cinnamic acid is approximately 4.4, similar to that of benzoic acid (pKa ≈ 4.2).[6][7]

Predicting Acidity: The Influence of Halogen Substituents

The acidity of a substituted cinnamic acid is significantly modulated by the electronic effects of the substituents on the aromatic ring. For this compound, the chloro and fluoro groups are the dominant influencers.

The Inductive Effect: Both chlorine and fluorine are highly electronegative atoms. They exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and, through the conjugated system, from the carboxylate group.[8][9][10] This delocalization and withdrawal of electron density stabilize the negatively charged carboxylate anion (the conjugate base) formed upon dissociation.[9][10][11] By stabilizing the conjugate base, the equilibrium shifts towards dissociation, resulting in a stronger acid and, consequently, a lower pKa value compared to unsubstituted cinnamic acid.[8][11]

The strength of the inductive effect is distance-dependent; it diminishes as the substituent moves further from the carboxyl group.[11] In this molecule, the chloro group is in the ortho position (C2), placing it closer to the side chain and allowing it to exert a stronger inductive pull than a substituent in the meta or para position.

Comparative Analysis: While an experimental value for this compound is not published, we can estimate its pKa by comparing it to related compounds. The presence of two electron-withdrawing halogens is expected to lower the pKa significantly relative to the parent compound.

CompoundCAS NumberMolecular Weight ( g/mol )pKa (approx.)
Cinnamic acid140-10-3148.164.44
Benzoic acid65-85-0122.124.20[7]
4-Chlorocinnamic acid1615-02-7182.60~4.2-4.4
2-Fluoro-4-(trifluoromethyl)cinnamic acid262608-88-8236.153.34 (Predicted)[12]
This compound 133220-86-7 200.59 [13][14]Estimated < 4.2

Note: The pKa of 4-chlorocinnamic acid is not dramatically lower, as the inductive effect is attenuated at the para-position and can be countered by resonance effects. However, the predicted value for 2-Fluoro-4-(trifluoromethyl)cinnamic acid, with two strong electron-withdrawing groups, is substantially lower. It is therefore highly probable that the pKa of this compound is below 4.2.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.

Materials & Equipment:

  • This compound

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 mL or 50 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Analytical balance

  • Volumetric flasks

  • Deionized, CO₂-free water

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh approximately 20-40 mg of this compound and dissolve it in a suitable co-solvent (e.g., a minimal amount of ethanol or methanol) if necessary, due to the low aqueous solubility of many cinnamic acids.[15] Dilute with CO₂-free deionized water to a final volume of 50-100 mL.

  • System Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

  • Initial pH Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change). The increments should be smaller near the equivalence point to capture the inflection point accurately.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ) from the inflection point of the curve, often found by taking the first or second derivative of the curve.

    • The half-equivalence point is Vₑ / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Diagram: Dissociation of this compound

Dissociation Acid R-COOH (Undissociated Acid) Products R-COO⁻ (Conjugate Base) + H⁺ Acid->Products Ka Products->Acid K_assoc

Caption: Dissociation equilibrium of this compound.

Diagram: Workflow for Potentiometric pKa Determination

Workflow start Start: Prepare Acid Solution setup System Setup Calibrate pH Meter Immerse Electrode Prepare Burette with NaOH start->setup titrate Incremental Titration | {Add 0.1 M NaOH | Allow pH to Stabilize | Record (Volume, pH)} setup->titrate titrate->titrate Repeat until past equivalence plot Data Plotting Plot pH vs. Volume of NaOH titrate->plot Collect Data Points analyze Analysis 1. Find Equivalence Point (Vₑ) from inflection 2. Calculate Half-Equivalence Point (Vₑ / 2) plot->analyze result Result: pKa = pH at Vₑ / 2 analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This technique is powerful for compounds with a chromophore whose absorbance spectrum changes with pH, which is common for aromatic acids like cinnamic acid derivatives.[15][16] The method relies on measuring the absorbance of the compound in a series of buffers with known pH values.

Materials & Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Calibrated pH meter

  • A series of buffers covering a pH range of ~2 units around the estimated pKa (e.g., phosphate, acetate, or citrate buffers)

  • Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol)

Step-by-Step Methodology:

  • Determine Analytical Wavelengths: Prepare two highly acidic (pH << pKa, e.g., pH 1-2) and two highly basic (pH >> pKa, e.g., pH 8-9) solutions of the compound. Scan the UV spectrum (e.g., 200-400 nm) for each to find the wavelength of maximum absorbance for the acidic (λ_HA) and basic (λ_A⁻) forms.

  • Prepare Buffer Solutions: Prepare a series of at least 8-10 buffers with precisely known pH values, spanning the range from pKa - 1.5 to pKa + 1.5.

  • Sample Preparation: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to ensure the final concentration of the analyte is constant across all samples. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (0.2 - 1.0 AU).

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the chosen analytical wavelength (a wavelength where the difference in absorbance between the acidic and basic forms is maximal).

  • Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log [ (A - A_A⁻) / (A_HA - A) ] Where:

    • pH is the pH of the buffer.

    • A is the absorbance of the sample in that buffer.

    • A_HA is the absorbance of the fully protonated (acidic) form.

    • A_A⁻ is the absorbance of the fully deprotonated (basic) form. A plot of pH versus log[ (A - A_A⁻) / (A_HA - A) ] will yield a straight line with a y-intercept equal to the pKa.

Conclusion and Implications

The acidity of this compound, quantified by its pKa value, is a cornerstone of its chemical identity. Based on established principles of physical organic chemistry, the dual electron-withdrawing effects of the ortho-chloro and para-fluoro substituents are expected to significantly increase its acidity, yielding a pKa value lower than that of unsubstituted cinnamic acid (pKa < 4.2).

For professionals in drug development, an accurate pKa value, determined via rigorous methods such as potentiometric titration or UV-Vis spectrophotometry, is non-negotiable. It directly informs decisions on formulation strategies to enhance solubility, predicts the site of absorption in the gastrointestinal tract, and provides insight into potential drug-target interactions. While computational methods offer valuable estimations,[17][18][19] the experimental protocols detailed herein provide a self-validating system for generating the precise, reliable data required for modern pharmaceutical science.

References

  • SID. (n.d.). Determination of acidity constants of cinnamic acid derivaties using two rank annihilation factor analysis (TRAFA).
  • Kolanchi Babu, M. S., et al. (n.d.). Correlation of ground and excited state dissociation constants of - trans-para- and ortho-substituted cinnamic acids. Indian Academy of Sciences.
  • PureSynth. (n.d.). This compound 97%.
  • CymitQuimica. (n.d.). This compound.
  • Narayanan, A. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid? Quora.
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • Al-Hamdani, A. A., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Neuman, R. C. (n.d.). Substituent Effects.
  • NC State University Libraries. (n.d.). 20.
  • MDPI. (2020, November 6). Naturally Occurring Hydroxycinnamic Acids.
  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.
  • Chem-Impex. (n.d.). 4-Chloro-2-fluorocinnamic acid.
  • Lab Pro. (n.d.). 4-Chloro-2-fluorocinnamic Acid, 5G - C2200-5G.
  • Journal of Chemical Information and Modeling. (2021, September 23).
  • BenchChem. (n.d.). Comparing the synthesis efficiency of different substituted cinnamic acids.
  • Dippy, J. F. J., & Page, J. E. (n.d.). Chemical constitution and the dissociation constants of monocarboxylic acids. Part IX. Monosubstituted β-phenylpropionic and cinnamic acids. RSC Publishing.
  • CompTox Chemicals Dashboard. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)cinnamic acid Properties. EPA.
  • Shields, G. C. (2015, December 1). Computational Approaches to Predict pKa Values.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • ChemRxiv. (2024, February 26).
  • Brown, N., et al. (n.d.).
  • ResearchGate. (n.d.). Thermodynamic parameters of substituted trans-cinnamic acid.
  • Feng, S., et al. (2021, January 22). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. PMC.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • Wikipedia. (n.d.).
  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

Sources

Technical Guide: Comparative Analysis of cis- and trans-2-Chloro-4-fluorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive small molecules, the stereochemistry of the alkene linker in cinnamic acid derivatives dictates both physicochemical stability and binding affinity. For 2-chloro-4-fluorocinnamic acid , the distinction between the trans (E) and cis (Z) isomers is complicated by the ortho-chloro substituent . This steric bulk creates a non-planar conformation in the cis isomer, significantly altering its solubility, metabolic profile, and spectroscopic signature compared to the planar, thermodynamically stable trans isomer.

This guide provides a rigorous technical framework for synthesizing, isolating, and differentiating these isomers, with a specific focus on Nuclear Magnetic Resonance (NMR) validation.

Structural & Stereochemical Analysis[1]

The core difference between the isomers lies in the spatial arrangement of the phenyl ring relative to the carboxylic acid group across the


-unsaturated bond.
The "Ortho-Effect" in 2-Chloro Substitution

While standard cinnamic acids exhibit some steric strain in the cis form, the presence of a chlorine atom at the C2 (ortho) position exacerbates this.

  • Trans (E-isomer): The bulky 2-chloro-4-fluorophenyl group and the carboxylic acid are on opposite sides (anti-periplanar). This minimizes steric clash, allowing for extended

    
    -conjugation and a planar structure.
    
  • Cis (Z-isomer): The phenyl ring and carboxylic acid are on the same side (syn-periplanar). The C2-Chlorine atom sterically interferes with the carbonyl oxygen. To relieve this strain, the phenyl ring rotates out of plane, breaking conjugation.

Implication: The cis isomer possesses higher internal energy, lower melting point, and distinct UV-Vis absorption maxima (hypsochromic shift) due to loss of planarity.

Spectroscopic Differentiation (The Self-Validating Standard)

The only definitive method for assigning stereochemistry in this system is


 NMR spectroscopy, specifically analyzing the vicinal coupling constants (

) of the vinylic protons.
NMR Data Interpretation

The Karplus equation dictates that the coupling constant depends on the dihedral angle.[1]

  • Trans (

    
    ):  Large coupling (
    
    
    
    ).
  • Cis (

    
    ):  Moderate coupling (
    
    
    
    ).

Table 1: Comparative Spectroscopic Data

FeatureTrans-2-Chloro-4-fluorocinnamic AcidCis-2-Chloro-4-fluorocinnamic Acid
Configuration (E)(Z)
Vinyl Proton Coupling (

)
15.8 – 16.2 Hz (Diagnostic)11.0 – 12.5 Hz (Diagnostic)

Vinyl Protons (ppm)
Downfield (Deshielded by conjugation)Upfield (Shielded by twisted ring current)
UV-Vis

~270-280 nm (High intensity)~250-260 nm (Lower intensity)
Melting Point High (Typically >200°C)Lower (Often oil or low-melting solid)
Analytical Decision Tree

Use the following logic flow to validate your isomer identity.

NMR_Logic Start Crude Product Analysis (1H NMR in DMSO-d6) Identify Identify Vinylic Doublets (Region: 6.0 - 8.0 ppm) Start->Identify CalcJ Calculate Coupling Constant (J) J = (Peak1_Hz - Peak2_Hz) Identify->CalcJ Decision Is J > 15 Hz? CalcJ->Decision Trans CONFIRMED: Trans (E) Isomer Thermodynamic Product Decision->Trans Yes CheckCis Is J between 10-13 Hz? Decision->CheckCis No Cis CONFIRMED: Cis (Z) Isomer Kinetic/Photo Product CheckCis->Cis Yes Unknown Unidentified/Cyclized (Check for Coumarin formation) CheckCis->Unknown No

Figure 1: NMR decision matrix for stereochemical assignment.

Synthetic Pathways & Experimental Protocols

To access both isomers, one must first synthesize the thermodynamically stable trans isomer via condensation, then access the cis isomer via photochemical inversion.

Protocol A: Synthesis of Trans-2-Chloro-4-fluorocinnamic Acid

Mechanism: Knoevenagel Condensation (Doebner Modification).[2][3] Rationale: The use of pyridine acts as both solvent and base to deprotonate malonic acid, while piperidine catalyzes the nucleophilic attack. The high temperature promotes decarboxylation and thermodynamic equilibration to the trans form.

Materials:

  • 2-Chloro-4-fluorobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (5 mL)

  • Piperidine (0.5 mL)

  • HCl (2M)

Step-by-Step:

  • Reaction: In a 50 mL round-bottom flask, combine aldehyde and malonic acid in pyridine. Add piperidine.

  • Reflux: Heat to 100°C (reflux) for 4 hours. Note: Evolution of

    
     indicates decarboxylation.
    
  • Quench: Cool the mixture to 0°C and pour slowly into 50 mL of ice-cold 2M HCl. The acid neutralizes the pyridine, precipitating the cinnamic acid.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water (3:1).

  • Validation: Check NMR. Expect

    
    .
    
Protocol B: Photoisomerization to Cis-2-Chloro-4-fluorocinnamic Acid

Mechanism: [2+2] Cycloaddition precursor state / Cis-Trans Isomerization. Rationale: UV light excites the


 transition. The excited state relaxes to either ground state. A photostationary state (PSS) is reached, typically containing 30-60% cis isomer depending on the solvent polarity.

Materials:

  • Pure Trans-isomer (from Protocol A)

  • Acetonitrile (HPLC Grade)

  • UV Reactor (Rayonet or similar,

    
     or 
    
    
    
    )

Step-by-Step:

  • Dissolution: Dissolve trans-isomer (500 mg) in Acetonitrile (100 mL). Note: Dilute solutions prevent intermolecular [2+2] dimerization (truxillic acid formation).

  • Irradiation: Irradiate in a quartz vessel for 12–24 hours. Monitor via HPLC or TLC.

  • Workup: Evaporate solvent in vacuo at low temperature (<40°C) to prevent thermal reversion to trans.

  • Separation: The resulting oil is a mixture. Separation is required (see Section 5).

Separation Workflow

Separating the cis isomer is the most challenging step due to the equilibrium.

Separation_Workflow Crude Crude Photolysate (Trans + Cis Mix) Solvent Flash Chromatography (SiO2, Hexane:EtOAc + 1% AcOH) Crude->Solvent Fraction1 Fraction 1: Cis-Isomer (Less Polar due to internal shielding) Solvent->Fraction1 Fraction2 Fraction 2: Trans-Isomer (More Polar) Solvent->Fraction2 Recycle Recycle Trans (Back to UV) Fraction2->Recycle Re-irradiate

Figure 2: Chromatographic isolation strategy.

Expert Tip: The cis isomer is often less polar than the trans isomer on Silica gel because the carboxylic acid is sterically crowded by the ortho-chloro group, reducing its ability to hydrogen bond with the stationary phase. Use a gradient starting with high non-polar solvent.

Biological Implications (SAR)

In drug discovery, the choice of isomer is non-trivial.

  • Metabolic Stability: The 4-Fluoro group blocks metabolic oxidation at the para-position (a common clearance route), increasing half-life.

  • Steric Fit:

    • Trans-isomer: Mimics the rigid structure of peptide bonds; often fits narrow, deep hydrophobic pockets (e.g., enzyme active sites).

    • Cis-isomer: Adopts a "bent" conformation. This is critical for disrupting membrane bilayers (antimicrobial action) or fitting into globular receptors where the linear trans form would clash.

  • Reactivity: The cis isomer is a more potent Michael Acceptor in some contexts because the steric strain weakens the double bond, making it more susceptible to nucleophilic attack (e.g., by cysteine residues in proteins).

References

  • Knoevenagel Condensation Mechanism & Protocols

    • Jones, G. (2011).
  • NMR Differentiation of Alkene Isomers

    • BenchChem.[1][4][5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • Photochemical Isomerization of Cinnamic Acids

    • Yang, et al. (2025).
  • Biological Activity of Halogenated Cinnamics

    • Ruiz, et al. (2025).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-4-fluorocinnamic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the Knoevenagel-Doebner condensation, a robust and classical method for forming carbon-carbon double bonds. We delve into the underlying reaction mechanism, provide a detailed, step-by-step laboratory protocol, and offer guidelines for product purification and characterization. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing substituted cinnamic acids.

Introduction and Scientific Rationale

Substituted cinnamic acids are a critical class of organic compounds widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific compound, this compound, incorporates two key halogen substituents that modulate its electronic properties and reactivity, making it a desirable building block for complex molecular architectures.

The Knoevenagel condensation is a cornerstone of organic synthesis for creating α,β-unsaturated acids.[1][3] The specific variant employed here, the Doebner modification, involves the reaction of an aromatic aldehyde with malonic acid, using pyridine as the solvent and a catalytic amount of piperidine.[4][5] This method is advantageous due to its operational simplicity and generally good yields.[2]

Causality of Component Selection:

  • 2-Chloro-4-fluorobenzaldehyde: The starting aldehyde. The presence of electron-withdrawing groups (both chloro- and fluoro-) on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and often accelerating the condensation reaction.[6]

  • Malonic Acid: The active methylene compound that serves as the nucleophile after deprotonation.

  • Piperidine: A secondary amine that functions as the primary base catalyst. Its role is twofold: it deprotonates malonic acid to form the reactive enolate, and it can react with the aldehyde to form a highly electrophilic iminium ion, which then reacts readily with the enolate.[5][7]

  • Pyridine: Functions as both the reaction solvent and a base. Its crucial role is to facilitate the final decarboxylation step, which converts the intermediate benzylidenemalonic acid to the desired cinnamic acid product.[1][7]

Reaction Mechanism: The Knoevenagel-Doebner Pathway

The synthesis proceeds through a well-established multi-step mechanism, as illustrated below. Understanding these steps is critical for troubleshooting and optimization.

  • Enolate Formation: The catalytic base, piperidine, abstracts an acidic α-proton from malonic acid to form a nucleophilic enolate ion.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2-Chloro-4-fluorobenzaldehyde.

  • Aldol Adduct Formation: An intermediate aldol-type adduct is formed.

  • Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate (2-chloro-4-fluorobenzylidenemalonic acid).

  • Decarboxylation: Aided by the pyridine solvent and heat, the intermediate undergoes decarboxylation (loss of CO₂) to afford the final, stable product, this compound.

Knoevenagel_Doebner_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2-4: Condensation & Dehydration cluster_2 Step 5: Decarboxylation MA Malonic Acid Enolate Malonic Acid Enolate MA->Enolate Deprotonation Pip1 Piperidine (Base) Aldehyde 2-Chloro-4-fluoro benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Unstable Adduct Aldehyde->Intermediate Addition Unsat_Diacid α,β-Unsaturated Diacid Intermediate Intermediate->Unsat_Diacid Dehydration (-H₂O) Final_Product 2-Chloro-4-fluoro cinnamic Acid Unsat_Diacid->Final_Product Decarboxylation (-CO₂) Py Pyridine (Solvent/Base)

Caption: Mechanism of the Knoevenagel-Doebner Reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent / Material MW ( g/mol ) Amount (10 mmol scale) Molar Eq. Notes
2-Chloro-4-fluorobenzaldehyde158.551.59 g1.0Purity ≥98%
Malonic Acid104.061.15 g1.1Purity ≥99%, ensure dry
Pyridine79.1015 mLSolventAnhydrous grade recommended
Piperidine85.15~0.2 mL (5-6 drops)CatalystReagent grade
Hydrochloric Acid (HCl), conc.36.46~5 mLFor workupUse for acidification
Ethanol (95%)46.07As neededFor recryst.
Deionized Water18.02As neededFor workup
Equipment
100 mL Round-bottom flask
Magnetic stir bar and stir plate
Reflux condenser
Heating mantle or oil bath
Büchner funnel and filter flask
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Step-by-Step Synthesis Procedure

Synthesis_Workflow start Start: Assemble Glassware reagents 1. Charge Flask: - 2-Chloro-4-fluorobenzaldehyde (1.59 g) - Malonic Acid (1.15 g) - Pyridine (15 mL) start->reagents catalyst 2. Add Catalyst: Add piperidine (~0.2 mL) dropwise reagents->catalyst reaction 3. Heat to Reflux: Heat mixture to 80-90°C. Observe CO₂ evolution. catalyst->reaction monitor 4. Monitor Reaction: Maintain reflux for 2-3 hours. Use TLC to check for consumption of aldehyde. reaction->monitor workup 5. Workup: Cool to RT. Pour into ice-cold dilute HCl. monitor->workup precipitation 6. Isolate Product: Stir until precipitation is complete. Collect solid via vacuum filtration. workup->precipitation purification 7. Purify: Recrystallize crude product from an ethanol/water mixture. precipitation->purification dry 8. Dry: Dry the purified crystals under vacuum. purification->dry end End: Characterize Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-Chloro-4-fluorobenzaldehyde (1.59 g, 10 mmol) and malonic acid (1.15 g, 11 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of pyridine to the flask and stir the mixture until the solids dissolve. Attach a reflux condenser. Through the top of the condenser, carefully add 5-6 drops (~0.2 mL) of piperidine.

  • Heating and Reaction: Gently heat the reaction mixture in an oil bath to 80-90°C. As the reaction proceeds, you will observe the evolution of carbon dioxide gas (effervescence), indicating the decarboxylation step is occurring.

  • Reaction Monitoring: Maintain the mixture at reflux with stirring for 2-3 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Workup and Precipitation: After the reaction is complete (as judged by TLC or cessation of gas evolution), allow the dark-colored solution to cool to room temperature. In a separate beaker, prepare a solution of ~5 mL of concentrated HCl in 100 mL of ice-cold water. Slowly pour the reaction mixture into the acidic solution with vigorous stirring. A precipitate should form immediately.

  • Isolation: Continue stirring the acidic mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual pyridine and other water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Reheat gently to get a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Product Characterization

To confirm the identity and purity of the synthesized this compound (MW: 200.59 g/mol ), standard analytical techniques should be employed.[8][9]

Technique Expected Observations / Data
Melting Point Literature values should be consulted for comparison. A sharp melting range indicates high purity.
¹H NMR Expect signals for the aromatic protons and the two vinylic protons of the α,β-unsaturated system. The vinylic protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration.
FT-IR (ATR) Look for characteristic peaks: a broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), a C=C stretch (~1620-1640 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[10]
LC-MS In negative ion mode ESI-MS, the primary ion observed should correspond to [M-H]⁻ at m/z ≈ 199.6.[9][11]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive or insufficient catalyst.- Moisture in reagents (especially malonic acid).- Insufficient heating or reaction time.- Use fresh piperidine.- Ensure malonic acid is dry.- Increase reaction time and monitor by TLC until the starting aldehyde is consumed.[12]
Product is Oily or Gummy - Incomplete reaction.- Presence of unreacted starting materials or pyridine-HCl salt.- Ensure complete precipitation during workup by adjusting pH and allowing sufficient time for crystallization.- Wash the crude product thoroughly with cold water.[13][14]
Product is Highly Colored - Polymerization or side reactions due to excessive heat.- Maintain the reaction temperature below 100°C.- During recrystallization, a small amount of activated charcoal can be added to the hot solution to decolorize it (filter hot).[12]

References

  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

  • Chem-Station. (2014). Knoevenagel Condensation. Available at: [Link]

  • PubMed. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. Available at: [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). Available at: [Link]

  • Chemistry Research Journal. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Available at: [Link]

  • Cambridge University Press. Knoevenagel Condensation. Available at: [Link]

  • Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Available at: [Link]

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available at: [Link]

  • Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives. Available at: [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

  • Scientific Research Publishing. (2016). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Available at: [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]

  • Ying, A. G., Wu, C. L., & He, G. H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry, 24(12), 5693.
  • Der Pharma Chemica. (2011). Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional. Available at: [Link]

  • Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]

  • Pandya, K. C., & Pandya, R. B. (1943). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 18(3), 114-119.

Sources

Application Notes and Protocols for the Synthesis of Halogenated Cinnamic Acids via the Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Cinnamic Acids

Halogenated cinnamic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility stems from the unique physicochemical properties imparted by the halogen substituent, which can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The Mizoroki-Heck reaction, a cornerstone of modern palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile platform for the synthesis of these valuable compounds.[1] This guide offers an in-depth exploration of the Heck reaction conditions tailored for the synthesis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodocinnamic acids, providing both a theoretical framework and practical, field-proven protocols.

The Heck Reaction: A Mechanistic Overview

The Heck reaction facilitates the coupling of an aryl halide with an alkene, in this case, acrylic acid, to form a substituted alkene.[2] The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle. A comprehensive understanding of this mechanism is paramount for rational optimization and troubleshooting.

The catalytic cycle can be broadly divided into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, following the general trend of I > Br > Cl > F.[3]

  • Alkene Coordination and Insertion: The alkene (acrylic acid) coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond. This step forms a new carbon-carbon bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the cinnamic acid double bond and a palladium-hydride species. This step is typically stereoselective, yielding the trans (E) isomer.[4]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Pd-H_Complex [H-Pd(II)-X(L2)] Insertion_Product->Pd-H_Complex Syn β-Hydride Elimination (Product Release) Pd-H_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Reaction Conditions for Halogenated Cinnamic Acids

The choice of reaction parameters is critical for a successful Heck reaction and is highly dependent on the reactivity of the aryl halide. The following table provides a comparative summary of optimized conditions for the synthesis of various 4-halogenated cinnamic acids.

Parameter4-Fluorocinnamic Acid4-Chlorocinnamic Acid4-Bromocinnamic Acid4-Iodocinnamic Acid
Aryl Halide 4-Fluoroiodobenzene4-Chloroiodobenzene or 4-Chlorobromobenzene4-Bromoiodobenzene or 4-Bromochlorobenzene4-Iodobenzene
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd/CPd(OAc)₂, PdCl₂Pd(OAc)₂, Pd(PPh₃)₄
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos)Triphenylphosphine (PPh₃), Buchwald ligandsTriphenylphosphine (PPh₃)Often ligandless or PPh₃
Base Stronger organic bases (e.g., DBU, Cy₂NMe) or inorganic bases (K₂CO₃, Cs₂CO₃)Triethylamine (Et₃N), K₂CO₃, NaOAcTriethylamine (Et₃N), Na₂CO₃Triethylamine (Et₃N), NaOAc
Solvent High-boiling polar aprotic (e.g., DMF, DMAc, NMP)DMF, Acetonitrile, TolueneDMF, Acetonitrile, Water (biphasic)DMF, Acetonitrile, Ethanol
Temperature 120-150 °C100-140 °C80-120 °C60-100 °C
Key Challenge C-F bond activation is difficult.[6]Slower oxidative addition compared to bromides and iodides.Potential for dehalogenation.High reactivity can lead to side reactions if not controlled.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of halogenated cinnamic acids. Optimization may be required based on the specific laboratory setup and reagent purity.

Protocol 1: Synthesis of 4-Chlorocinnamic Acid

This protocol details the synthesis of 4-chlorocinnamic acid from 4-chloroiodobenzene and acrylic acid.

Materials and Reagents:

  • 4-Chloroiodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloroiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by acrylic acid (1.2 eq) and triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.

Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-chloroiodobenzene, Pd(OAc)2, and PPh3 B Add anhydrous DMF, acrylic acid, and Et3N A->B C Heat to 100 °C (12-24h) B->C D Monitor by TLC C->D E Cool and quench with 1 M HCl D->E F Extract with ethyl acetate E->F G Wash, dry, and concentrate F->G H Recrystallize G->H

Caption: Experimental workflow for the synthesis of 4-chlorocinnamic acid.

Troubleshooting and Key Considerations

1. Catalyst Deactivation:

  • Issue: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.

  • Solution: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation of the Pd(0) species. The use of appropriate ligands, such as phosphines or N-heterocyclic carbenes, can stabilize the catalyst.[3]

2. Low Yields:

  • Issue: Incomplete conversion of the starting materials.

  • Solution: For less reactive aryl halides like chlorides and fluorides, higher temperatures and longer reaction times may be necessary.[7] Increasing the catalyst loading or using a more active catalyst system (e.g., palladacycles) can also improve yields. The choice of base and solvent is also critical; a screen of different conditions may be required.[8]

3. Side Reactions: Dehalogenation

  • Issue: A common side reaction where the halogen on the aryl halide is replaced by a hydrogen atom, leading to the formation of cinnamic acid as a byproduct.[9]

  • Mechanism: This is often mediated by a palladium-hydride species, which can be formed from the base (e.g., triethylamine acting as a hydride donor) or trace amounts of water.

  • Mitigation Strategies:

    • Base Selection: Switch from organic amines to inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to act as hydride donors.[10]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.[9]

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the formation of palladium-hydride species from water.

    • For Aryl Bromides and Iodides: These are more prone to dehalogenation. Careful selection of a milder base and lower reaction temperatures is particularly important.

4. Regioselectivity:

  • Issue: While the Heck reaction with acrylic acid typically yields the linear product, branched isomers can sometimes be formed.

  • Solution: The regioselectivity is influenced by both steric and electronic factors. For acrylic acid, the electronic preference for the formation of the conjugated system strongly favors the desired linear product.

Conclusion

The Heck reaction is a robust and highly adaptable method for the synthesis of halogenated cinnamic acids. By carefully selecting the catalyst, ligands, base, and solvent based on the reactivity of the specific aryl halide, researchers can achieve high yields of the desired products. A thorough understanding of the reaction mechanism and potential side reactions is crucial for successful optimization and troubleshooting. The protocols and guidelines presented here provide a solid foundation for the synthesis of these important compounds for applications in drug discovery and materials science.

References

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Beilstein, J. (2017). Heck Reaction—State of the Art. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction parameters for Heck reaction of iodobenzene with n-butyl acrylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

  • CORE. (2008). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid as a green solvent under microwave irradiation. Retrieved from [Link]

  • University of Bristol. (n.d.). Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Retrieved from [Link]

  • University of Windsor. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • Springer. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. Retrieved from [Link]

  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heck reaction between free base 2-Br-porphyrin and vinyl-ferrocene derivatives. Electrochemical and spectroscopic characterisation of β-functionalised alpha and trans-vinyl-ferrocene porphyrin derivatives. A comparative study. Retrieved from [Link]

  • ResearchGate. (2025). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. Retrieved from [Link]

  • Longdom Publishing. (2024). Organic Chemistry: Current Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 32.4.4: Chloro, Bromo and Iodoalkanes. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Chloro-4-fluorocinnamic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Chloro-4-fluorocinnamic acid as a scaffold in modern agrochemical design. Drawing upon the well-established biological activities of cinnamic acid derivatives and the strategic advantage of halogenation in active ingredient development, these notes outline plausible applications, mechanisms of action, and detailed experimental protocols for evaluating its efficacy as a potential herbicide, fungicide, and insecticide. The provided methodologies are designed to be self-validating, offering a robust framework for systematic investigation.

Introduction: The Strategic Rationale for this compound in Crop Protection

Cinnamic acid and its derivatives are a class of phenylpropanoids, naturally occurring in various plants, that exhibit a wide array of biological activities.[1][2] Their applications in the agrochemical sector are diverse, encompassing roles as plant growth regulators, antivirals, bactericides, fungicides, herbicides, and insecticides.[1] The core structure of cinnamic acid, featuring a phenyl ring linked to an acrylic acid moiety, presents a versatile scaffold for chemical modification to enhance potency and selectivity.

The introduction of fluorine and chlorine atoms into the 2- and 4-positions of the phenyl ring, respectively, to yield this compound is a deliberate design strategy. Fluorination is a widely employed tactic in both agrochemical and pharmaceutical design due to fluorine's unique ability to modulate the pharmacokinetic and physicochemical properties of bioactive molecules.[3][4][5] The strong carbon-fluorine bond enhances metabolic stability, and the high electronegativity of fluorine can lead to improved binding affinity with target enzymes or receptors.[5][6] Similarly, the presence of a chlorine atom can augment the biological activity of the parent compound.[2] This dual halogenation pattern makes this compound a compelling candidate for the development of next-generation, highly effective, and potentially more sustainable crop protection agents.

Potential Agrochemical Applications and Hypothesized Mechanisms of Action

Based on the known bioactivities of analogous compounds, this compound is a promising lead for the development of the following classes of agrochemicals:

  • Herbicides: Cinnamic acid derivatives have demonstrated herbicidal properties, and halogenated analogs have shown increased activity.[2] The cis-isomer of cinnamic acid, in particular, has been identified as an inhibitor of polar auxin transport, a critical process for plant growth and development.[7] It is plausible that this compound or its derivatives could disrupt plant growth through a similar mechanism or by inhibiting other key enzymes in plant biosynthetic pathways.

  • Fungicides: The antifungal potential of cinnamic acid derivatives is well-documented.[8] The introduction of halogen atoms can enhance this activity. For instance, N-(4-Chlorophenyl)-2-chlorocinnamamide has demonstrated notable antifungal properties.[9] The mechanism could involve the disruption of fungal cell membranes, inhibition of essential enzymes like succinate dehydrogenase, or interference with fungal metabolic pathways.

  • Insecticides and Larvicides: Cinnamic acid esters have shown promising larvicidal activity against mosquito vectors like Aedes aegypti.[10] The lipophilicity imparted by the ester group, combined with the electronic effects of the chloro and fluoro substituents, could enhance penetration through the insect cuticle and interaction with target sites, such as the nervous system.

Synthesis and Derivatization Strategies

The development of a robust synthetic route and the creation of a focused derivative library are foundational to exploring the full potential of this compound.

Core Synthesis of this compound

Several established synthetic methodologies can be employed for the synthesis of the parent acid, including the Perkin, Knoevenagel, Wittig, and Heck reactions.[11] A common and practical approach is the Perkin reaction, which involves the condensation of 2-chloro-4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base.

Protocol 1: Synthesis of this compound via Perkin Reaction

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Beaker

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Buchner funnel and filter paper

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).

  • Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the reaction mixture to cool slightly and then carefully pour it into a beaker of water.

  • Boil the mixture to hydrolyze any excess acetic anhydride.

  • Add a saturated solution of sodium carbonate with stirring until the solution is alkaline to convert the cinnamic acid into its water-soluble sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the cool filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.[11]

  • Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield the purified product.

Synthesis of Bioactive Derivatives: Amides and Esters

To explore structure-activity relationships (SAR), the synthesis of amide and ester derivatives is recommended. These derivatives can exhibit altered physicochemical properties, such as lipophilicity and membrane permeability, which can significantly impact their biological efficacy.

Protocol 2: Synthesis of 2-Chloro-4-fluorocinnamide Derivatives

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or other suitable base

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM.

  • In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.

  • Slowly add the freshly prepared this compound chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Experimental Protocols for Agrochemical Evaluation

The following protocols provide a framework for the systematic screening of this compound and its derivatives for herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compounds.

Protocol 3: Seed Germination and Early Seedling Growth Inhibition Assay

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species

  • Petri dishes with filter paper

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds.

  • Place sterile filter paper in Petri dishes and moisten with a known volume of the test solution at various concentrations (e.g., 10, 50, 100, 200 ppm). A solvent-only control should be included.

  • Place a predetermined number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, measure the germination percentage, root length, and shoot length.

  • Calculate the percentage of inhibition for each parameter relative to the control.

Data Analysis:

CompoundConcentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
This compound 10
50
100
200
Derivative A 10
50
100
200
Control 0000
Fungicidal Activity Screening

This protocol evaluates the in vitro antifungal activity of the test compounds against common plant pathogenic fungi.

Protocol 4: Mycelial Growth Inhibition Assay

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add the test compounds at various concentrations to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A solvent-only control should be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the mycelial colony in all plates.

  • Calculate the percentage of mycelial growth inhibition.

Data Analysis:

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)
This compound 10
25
50
100
Derivative B 10
25
50
100
Control 00
Insecticidal/Larvicidal Activity Screening

This protocol is designed to assess the larvicidal potential of the test compounds against a model insect pest.

Protocol 5: Larval Toxicity Bioassay

Materials:

  • Third or fourth instar larvae of a model insect (e.g., Spodoptera litura or Aedes aegypti)

  • Test compounds dissolved in a suitable solvent

  • Distilled water

  • Beakers or small containers

  • Insect diet (for foliar pests) or water (for mosquito larvae)

Procedure:

  • Prepare a series of dilutions of the test compounds in distilled water.

  • For foliar pests, leaf discs can be dipped in the test solutions and allowed to air dry. For mosquito larvae, the compounds are added directly to the water.

  • Place a known number of larvae (e.g., 10-20) in each container with the treated diet or water.

  • Maintain the larvae under controlled environmental conditions.

  • Record larval mortality at 24, 48, and 72 hours.

  • Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.

  • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.[8]

Data Analysis:

CompoundConcentration (ppm)Mortality at 48h (%)LC50 (ppm)
This compound 1
5
10
25
Derivative C 1
5
10
25
Control 0N/A

Visualization of a Hypothetical Mechanism and Workflow

To visually represent the proposed research and development pathway, the following diagrams have been generated.

G cluster_0 Hypothesized Herbicidal Mechanism A This compound Derivative B Plant Cell Uptake A->B Penetration C Inhibition of Polar Auxin Transport B->C Interaction with Auxin Efflux Carriers D Disruption of Auxin Gradients C->D E Abnormal Growth and Development D->E F Plant Death E->F

Caption: Hypothetical mechanism of herbicidal action.

G start Synthesis of this compound & Derivatives screening Primary Screening Herbicidal Fungicidal Insecticidal start->screening sar Structure-Activity Relationship (SAR) Analysis screening:h->sar screening:f->sar screening:i->sar lead_opt Lead Optimization sar->lead_opt lead_opt->screening Iterative Resynthesis & Screening field_trials Greenhouse and Field Trials lead_opt->field_trials end Candidate for Agrochemical Formulation field_trials->end

Sources

Troubleshooting & Optimization

purifying 2-Chloro-4-fluorocinnamic acid by recrystallization from ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-2Cl4F-CIN Status: Active Assigned Specialist: Senior Application Scientist, Separation Science Unit Topic: Recrystallization Protocol & Troubleshooting Solvent System: Ethanol (Primary) / Water (Antisolvent)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Chloro-4-fluorocinnamic acid . This guide moves beyond generic textbook advice to address the specific physicochemical challenges of purifying this halogenated cinnamic acid derivative.

Target Molecule Data
PropertyValueImplication for Recrystallization
CAS 202982-74-9Verification Key
Melting Point 245–247°C High. Risk of "oiling out" is negligible in ethanol (BP 78°C).
Solubility (EtOH) HighPure ethanol often yields poor recovery; an antisolvent (water) is recommended.
Solubility (Water) Very LowExcellent antisolvent to force precipitation.
Acidity (pKa) ~4.0–4.5Acidic. Risk of esterification with ethanol if heated prolonged.
Light Sensitivity ModerateCinnamic acids can dimerize ([2+2] cycloaddition) under UV light. Protect from light.

The "Golden Path" Protocol

Method: Solvent/Antisolvent Recrystallization (Ethanol/Water) Why this method? this compound is highly soluble in ethanol. Evaporative crystallization or cooling of pure ethanol often results in low yields (mother liquor retention). The addition of water (antisolvent) drastically reduces solubility, forcing the crystal lattice to form and improving recovery yield without sacrificing purity.

Step-by-Step Methodology

Pre-requisites:

  • Solvent: Ethanol (95% or Absolute).

  • Antisolvent: Deionized Water (pre-warmed to ~50°C).

  • Equipment: Erlenmeyer flask, magnetic stirrer, heating plate, Buchner funnel.

Phase 1: Dissolution (The Critical Moment)
  • Place the crude This compound in an Erlenmeyer flask.

  • Add Ethanol sparingly. Start with a ratio of 5 mL per gram of solid.

  • Heat the mixture to a gentle boil (approx. 80°C).

    • Technical Note: Do not reflux for more than 10 minutes. Prolonged heating of carboxylic acids in alcohols can lead to trace ethyl ester formation (impurity).

  • If solid remains, add hot ethanol in 1 mL increments until fully dissolved.

    • Visual Check: The solution should be clear. If small particles (dust/insolubles) remain but the bulk is dissolved, perform a hot filtration immediately.

Phase 2: Nucleation Control (The Antisolvent)
  • Remove the flask from the heat source.

  • While the solution is still hot (~70°C), slowly add the pre-warmed water dropwise with gentle stirring.

  • Stop adding water the moment you see a faint, persistent cloudiness (turbidity) that does not disappear upon swirling.

  • Add a few drops of ethanol to clear the cloudiness (returning to a saturated clear solution).

Phase 3: Crystallization & Isolation
  • Slow Cooling: Allow the flask to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a cold 50:50 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C or air dry protected from light.

Troubleshooting Hub (FAQ)

Category A: Yield Issues

Q: I cooled the ethanol solution, but no crystals appeared.

  • Diagnosis: The solution is not supersaturated. The halogen substituents (Cl, F) increase lipophilicity, making the compound very soluble in ethanol.

  • Fix: You must increase the polarity of the solvent system. Re-heat the solution and add water (antisolvent) until turbidity is reached (see Phase 2 above). Alternatively, evaporate 50% of the ethanol volume and re-cool.

Q: My recovery yield is low (<50%).

  • Diagnosis: Too much solvent was used, or the "cold" temperature wasn't cold enough.

  • Fix: Save the mother liquor (filtrate). Concentrate it by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop" of crystals. Note: Second crops are usually less pure.

Category B: Purity & Appearance

Q: The crystals are yellow/off-white (Target is white).

  • Diagnosis: Oxidation products or retained starting material (likely the benzaldehyde precursor).

  • Fix: Perform a "charcoal treatment." During Phase 1 (Dissolution), add activated carbon (1-2% by weight), boil for 2 minutes, and perform a hot filtration before adding the antisolvent.

Q: The melting point is broad (e.g., 235–243°C).

  • Diagnosis: Impurity occlusion or solvent entrapment.

  • Fix:

    • Dry harder: Ensure all water/ethanol is removed (vacuum dry).

    • Slower cooling: Re-recrystallize. Wrap the flask in a towel during cooling to slow the temperature drop, allowing the crystal lattice to reject impurities more effectively.

Category C: Chemical Stability

Q: I see a new spot on TLC moving faster than my acid.

  • Diagnosis: Esterification. You have likely synthesized Ethyl 2-chloro-4-fluorocinnamate. This happens if you boil the acid in ethanol for too long.

  • Fix: You cannot reverse this easily during recrystallization. You must hydrolyze the ester back to the acid (using NaOH/Water) or discard the batch if the impurity level is critical. Prevention: Minimize boiling time.

Visual Workflow (Decision Tree)

The following diagram illustrates the logical decision-making process for this purification.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in min. boiling Ethanol (80°C) Start->Dissolve Check_Solids Insoluble particles present? Dissolve->Check_Solids Hot_Filter Perform Hot Filtration Check_Solids->Hot_Filter Yes Add_Antisolvent Add warm Water until turbid, then clear with drops of EtOH Check_Solids->Add_Antisolvent No (Clear) Hot_Filter->Add_Antisolvent Cooling Cool slowly to RT, then 0°C (Ice Bath) Add_Antisolvent->Cooling Check_Crystals Crystals formed? Cooling->Check_Crystals Filter Vacuum Filter & Wash (Cold 1:1 EtOH/H2O) Check_Crystals->Filter Yes Scratch Scratch glass / Add Seed Crystal Check_Crystals->Scratch No Dry Dry in Vacuum Oven (50°C) Filter->Dry Evap Evaporate 30% solvent Scratch->Evap Still No Evap->Cooling End Pure Crystalline Solid (MP: 245-247°C) Dry->End

Caption: Logic flow for the purification of this compound, emphasizing the critical antisolvent step.

References & Data Verification

  • PureSynth Research Chemicals. (2026).[1] this compound 97% Properties. Retrieved from (Verified MP: 245-247°C).

  • ChemBK. (2024). 4-Chloro-2-fluorocinnamic acid Solubility and Safety Data. Retrieved from (Solubility data: Soluble in Ethanol).

  • Solubility of Things. (2024). Solubility of Chlorocinnamic Acid Derivatives. Retrieved from (Confirming hydrophobic nature of halogenated phenyl rings).

  • National Institutes of Health (NIH). (2006). Enzymatic synthesis of cinnamic acid derivatives. Retrieved from (Reference for esterification risks in alcohols).

Sources

solving solubility issues of 2-Chloro-4-fluorocinnamic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Aqueous Solubility Issues for 2-Chloro-4-fluorocinnamic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: "I cannot get this compound (2C4FCA) to dissolve in my aqueous buffer/media. It floats as a powder or precipitates immediately upon dilution from DMSO."

Root Cause Analysis: 2C4FCA presents a classic "brick dust" solubility profile. Its resistance to dissolution stems from two competing physicochemical factors:[1]

  • High Crystal Lattice Energy: With a melting point exceeding 200°C (approx. 213–217°C), the energy required to break the crystal lattice is high.

  • Lipophilicity: The halogen substituents (Chloro- and Fluoro-) on the aromatic ring significantly increase the partition coefficient (LogP), making the molecule hydrophobic despite the carboxylic acid tail.

The Solution: You must exploit the ionizable carboxylic acid group . This molecule behaves as a pH-dependent switch.[1] Below its pKa (approx. 3.8–4.0), it is a hydrophobic rock. Above its pKa, it becomes an amphiphilic anion with significantly higher water solubility.

Troubleshooting Module A: pH Manipulation (The "Salt Switch")

The Science: The most common error is attempting to dissolve this compound in neutral water (pH 7) or weak buffers without accounting for the proton released by the acid itself, which lowers the local pH and forces the molecule back into its insoluble state.

The Protocol: In-Situ Salt Formation Use this method for chemical synthesis or high-concentration stock preparation.

  • Calculate Molar Equivalents: Determine the moles of 2C4FCA.

  • Select Base: Use 1.0 M NaOH or KOH.

  • Titration Step:

    • Suspend the 2C4FCA powder in water (it will be a cloudy suspension).

    • Slowly add 1.05 equivalents of base under vigorous stirring.

    • Why 1.05 eq? The slight excess ensures complete deprotonation (

      
      ).
      
  • Verification: The solution should turn clear as the 2-chloro-4-fluorocinnamate anion forms.

  • Back-Titration (Optional): If a specific physiological pH is required, carefully adjust back down with HCl, but do not cross the precipitation threshold (approx. pH 5.0) .

Visual Logic: Ionization State

IonizationLogic Acid Unionized Acid (pH < 3.8) INSOLUBLE Equilibrium pKa Threshold (~3.8 - 4.0) Acid->Equilibrium + Base (OH-) Equilibrium->Acid Precipitation Base Ionized Carboxylate (pH > 5.5) SOLUBLE Equilibrium->Base Deprotonation Base->Equilibrium + Acid (H+)

Figure 1: The solubility of 2C4FCA is strictly gated by pH. Maintaining pH > 5.5 is critical for stability.

Troubleshooting Module B: Cosolvent Strategy

The Science: If pH adjustment is not viable (e.g., for specific cell assays sensitive to ionic strength), you must reduce the dielectric requirement of the solvent using organic cosolvents.

Common Pitfall: The "Crash Out" Effect. Injecting a high-concentration DMSO stock directly into aqueous media creates a local environment where the solvent rapidly diffuses away, leaving the drug molecules to aggregate and precipitate before they can disperse.

The Protocol: Step-Down Dilution

  • Primary Stock: Dissolve 2C4FCA in 100% DMSO or Ethanol (Solubility > 50 mg/mL).

  • Intermediate Step (Critical): Do not jump from 100% to 1%.

    • Dilute the stock 1:10 into a 50% PEG-400 (Polyethylene Glycol) or Propylene Glycol solution.

  • Final Dilution: Slowly add this intermediate solution to your vortexing aqueous buffer.

Solvent Compatibility Table

SolventSolubility PotentialBiological CompatibilityNotes
DMSO High (+++++)LowToxic to cells > 0.1% v/v.
Ethanol High (++++)ModerateEvaporation can alter concentration.
PEG-400 Moderate (+++)HighExcellent stabilizer; prevents precipitation.
PBS (pH 7.4) Low (+)HighOnly works if concentration is low (<100 µM).
Troubleshooting Module C: Advanced Formulation (Cyclodextrins)

The Science: For biological assays where DMSO is toxic and pH must be neutral, encapsulate the hydrophobic phenyl ring inside a cyclodextrin cone. This hides the hydrophobic region from water while keeping the hydrophilic exterior soluble.

The Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.

  • Add 2C4FCA powder directly to this solution.

  • Sonication: Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solids.

  • Result: A clear, stable solution at neutral pH without organic solvents.

Decision Workflow

Use this logic tree to select the correct method for your specific experiment.

SolubilityDecision Start Start: Dissolving 2C4FCA IsBio Is this for Cell Culture/Animals? Start->IsBio ChemSynth Use pH Adjustment (1.05 eq NaOH) IsBio->ChemSynth No (Chemistry Only) Toxicity Is DMSO/EtOH allowed? IsBio->Toxicity Yes Cosolvent Use Cosolvent Method (DMSO Stock + PEG-400) Toxicity->Cosolvent Yes (<0.1%) Cyclodextrin Use HP-beta-Cyclodextrin (Encapsulation) Toxicity->Cyclodextrin No (Strict Toxicity)

Figure 2: Workflow for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I adjusted the pH to 7.4, but it still precipitated after 24 hours. Why? A: You likely exceeded the buffer capacity. If you dissolved the drug in a weak buffer (like 10mM PBS), the acidic protons from the drug eventually exhausted the buffer, dropping the pH locally and causing precipitation. Fix: Use a higher molarity buffer (50-100 mM) or pre-neutralize the drug with NaOH before adding to the buffer.

Q: Can I heat the solution to speed it up? A: Yes, but with caution. 2C4FCA is thermally stable up to its melting point, but prolonged heating in aqueous base can sometimes lead to decarboxylation or hydrolysis if other sensitive groups are present (though this molecule is relatively robust). Do not exceed 60°C.

Q: What is the estimated pKa? A: While experimental values for this specific isomer are rare in public databases, structurally similar halogenated cinnamic acids typically exhibit a pKa between 3.8 and 4.2 . The electron-withdrawing Chlorine and Fluorine atoms stabilize the carboxylate anion, making it slightly more acidic than unsubstituted cinnamic acid (pKa 4.44).

References
  • PubChem. this compound (Compound Summary). National Library of Medicine.

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • ChemicalBook. 4-Chloro-2-fluorocinnamic acid Properties (Isomer Analog Data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted cinnamic acid derivatives, such as 2-Chloro-4-fluorocinnamic acid, mass spectrometry stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the expected fragmentation pattern of this compound, comparing ionization techniques and offering a predictive framework grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and anticipate the mass spectrometric behavior of this and structurally related compounds.

Introduction to this compound and its Analytical Significance

This compound is a halogenated derivative of cinnamic acid with the molecular formula C₉H₆ClFO₂ and a monoisotopic mass of approximately 200.00403 Da.[1][2] Its structural complexity, featuring a carboxylic acid, an alkene, and a substituted aromatic ring, makes it a valuable scaffold in medicinal chemistry. Understanding its fragmentation behavior is crucial for its identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of ions.[3] When a molecule is introduced into a mass spectrometer, it is first ionized and then fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, offering vital clues about the molecule's structure.[4]

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the observed fragmentation. For this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[5][6] This can be highly beneficial for structural elucidation by revealing the core components of the molecule.[5] However, the molecular ion peak may be weak or absent.[7]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺).[8] This is particularly useful for confirming the molecular weight of the analyte.[9] Fragmentation can be induced in the collision cell of the mass spectrometer (Collision-Induced Dissociation, CID) to obtain structural information.[8]

For a comprehensive analysis, employing both techniques is often ideal. EI provides a detailed fragmentation fingerprint, while ESI confirms the molecular weight and allows for controlled fragmentation studies.

Predicted Fragmentation Pattern of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation based on the known behavior of similar compounds, including cinnamic acid and other halogenated aromatic compounds.[9][10] The molecular structure of this compound offers several potential cleavage sites.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation, M⁺˙ (m/z ≈ 200).[3] This high-energy species will undergo a series of fragmentation reactions to produce a characteristic spectrum.

Key Predicted Fragmentation Pathways:

  • Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, resulting in a fragment with m/z [M - 45]⁺.[7] For this compound, this would correspond to a fragment at m/z 155.

  • Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids, leading to a fragment at m/z [M - 44]⁺˙.[9] This would result in a fragment at m/z 156.

  • Cleavage of the Alkene Chain: The bond between the aromatic ring and the acrylic acid side chain can cleave. This can lead to the formation of a 2-chloro-4-fluorophenyl cation (m/z 129) or a 2-chloro-4-fluorostyrene radical cation after rearrangement and loss of CO.

  • Halogen Loss: The loss of chlorine (Cl˙, 35/37 Da) or fluorine (F˙, 19 Da) radicals from the molecular ion or subsequent fragment ions is possible, although less common for aryl halides compared to alkyl halides. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be a key diagnostic feature for any chlorine-containing fragments.

  • Formation of a Tropylium-like Ion: Aromatic compounds can rearrange to form stable tropylium ions. Fragmentation of the side chain could lead to a substituted tropylium ion.

Table 1: Predicted Key Fragments of this compound in EI-MS

Proposed Fragment Ionm/z (for ³⁵Cl)Neutral Loss
[M]⁺˙200-
[M - OH]⁺183˙OH
[M - COOH]⁺155˙COOH
[M - CO₂]⁺˙156CO₂
[C₇H₄ClF]⁺158C₂H₂O₂
[C₆H₃ClF]⁺129C₃H₃O₂
[M - Cl]⁺165˙Cl
Electrospray Ionization (ESI) Fragmentation

In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 199.[11] In positive ion mode, it could form the [M+H]⁺ ion at m/z 201. Tandem mass spectrometry (MS/MS) of these precursor ions would induce fragmentation.

Key Predicted Fragmentation Pathways (from [M-H]⁻):

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment at m/z 155.[9]

  • Loss of HCl: The loss of a neutral molecule of HCl (36 Da) could occur, resulting in a fragment at m/z 163.

Table 2: Predicted Key Fragments of this compound in ESI-MS/MS (Negative Ion Mode)

Precursor Ionm/z (for ³⁵Cl)Fragment Ionm/z (for ³⁵Cl)Neutral Loss
[M-H]⁻199[M-H-CO₂]⁻155CO₂
[M-H]⁻199[M-H-HCl]⁻163HCl

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the predicted fragmentation patterns, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source can be followed.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

    • If the compound is not sufficiently volatile for GC, derivatization (e.g., silylation with BSTFA) to increase volatility may be necessary.

  • GC-MS System Configuration:

    • Gas Chromatograph:

      • Injector: Split/splitless, set to 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

      • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire data throughout the chromatographic run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound (or its derivative).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the experimental spectrum with the predicted fragmentation pattern.

Visualization of Fragmentation and Workflow

To visually represent the predicted fragmentation and the experimental workflow, the following diagrams are provided.

Fragmentation_Pathway M [C₉H₆ClFO₂]⁺˙ m/z = 200 F1 [M - COOH]⁺ m/z = 155 M->F1 - ˙COOH F2 [M - CO₂]⁺˙ m/z = 156 M->F2 - CO₂ F4 [M - Cl]⁺ m/z = 165 M->F4 - ˙Cl F3 [C₆H₃ClF]⁺ m/z = 129 F2->F3 - C₂H₂O

Caption: Predicted EI Fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Solvent Deriv (Optional) Derivatization Prep->Deriv Inject Injection Deriv->Inject GC GC Separation Inject->GC MS MS Detection (EI) GC->MS Extract Extract Spectrum MS->Extract Analyze Analyze Fragmentation Extract->Analyze Compare Compare to Prediction Analyze->Compare

Caption: Experimental Workflow for GC-MS Analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation.High sensitivity and specificity.Isomers may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information about the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Excellent for purity determination and quantification.Does not provide structural information on its own.

For a comprehensive characterization of this compound, a combination of these techniques is recommended. HPLC can be used to isolate the pure compound, MS to determine its molecular weight and fragmentation pattern, and NMR to confirm its detailed structure.

Conclusion

The mass spectrometric fragmentation of this compound can be rationally predicted based on established principles of organic mass spectrometry. Under electron ionization, key fragmentation pathways are expected to involve the loss of the carboxyl group and cleavage of the side chain. Electrospray ionization would likely yield a prominent pseudomolecular ion, with subsequent MS/MS experiments inducing characteristic losses such as decarboxylation. This guide provides a robust framework for researchers to interpret the mass spectra of this and related compounds, facilitating its unambiguous identification and characterization in various scientific applications.

References

  • Jaskolla, T. W., & Lehmann, W. D. (2017). Fragmentation Characteristics of Hydroxycinnamic Acids in ESI-MS n by Density Functional Theory. Journal of The American Society for Mass Spectrometry, 28(7), 1364-1374. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-371. [Link]

  • ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in... [Image]. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Electron ionization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives... [Image]. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 97%. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(1), 57-78. [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry [Presentation]. [Link]

  • PubChem. (n.d.). 2-Chlorocinnamic acid. [Link]

  • Ghattas, M. A., et al. (2014). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 80(14), 4250-4258. [Link]

  • Clark, J. (2022, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

Sources

A Comparative Analysis of the Biological Efficacy of 2-Chloro vs. 4-Fluoro Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2] These compounds are renowned for their low toxicity and a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5] A key strategy in modern drug design is the targeted modification of lead compounds to enhance their therapeutic potential. Halogenation, the introduction of halogen atoms, has proven to be a highly effective method for modulating the physicochemical properties and biological efficacy of the cinnamic acid framework.[6][7]

This guide provides an in-depth, objective comparison of the biological activities of two specific classes of halogenated cinnamic acid derivatives: those substituted with a chlorine atom at the ortho- (2-) position and those with a fluorine atom at the para- (4-) position of the phenyl ring. We will delve into their comparative performance in key biological assays, explain the causality behind experimental choices, and provide detailed, self-validating protocols for researchers.

Comparative Biological Activities: A Data-Driven Overview

The biological efficacy of halogenated cinnamic acid derivatives is intricately linked to the nature of the halogen substituent and its position on the phenyl ring.[6] These structural changes significantly influence lipophilicity, electronic distribution, and molecular interactions with biological targets, thereby affecting their antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity

Cinnamic acid derivatives exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[8] Halogenation often enhances these properties by increasing the lipophilicity of the molecule, which facilitates its passage through the lipid-rich cell membranes of bacteria and fungi.[6]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes available data on the Minimum Inhibitory Concentration (MIC) of select 2-chloro and 4-fluoro cinnamic acid derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundHalogen & PositionTest OrganismMIC (µg/mL)Reference
4-Chlorocinnamic acid4-ChloroBacillus subtilis708 µM[8]
4-Chlorocinnamic acid4-ChloroEscherichia coli708 µM[8]
Cinnamic acid amide derivative4-FluoroStaphylococcus aureus1-4[9]
Cinnamic acid amide derivative4-FluoroEnterococcus spp.1-4[9]

Note: Direct comparative MIC data for 2-chloro versus 4-fluoro cinnamic acid under identical conditions is sparse in the reviewed literature. The data presented illustrates the general antimicrobial potential of these classes of compounds.

Expert Insights: The enhanced activity of the 4-fluoro substituted amide derivative against Gram-positive bacteria like Staphylococcus and Enterococcus is noteworthy.[9] The high electronegativity and small size of the fluorine atom at the para-position can significantly alter the molecule's electronic properties and its ability to interact with microbial targets. The ortho-position of the chlorine in 2-chloro derivatives can introduce steric hindrance, which may influence its interaction with microbial enzymes or membrane components differently than a para-substituted equivalent.

Antioxidant Activity

The antioxidant potential of cinnamic acid derivatives is primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom, often from a phenolic hydroxyl group.[6][10] While the halogen atom itself is not a primary radical scavenger, its electron-withdrawing or -donating nature can modulate the stability of the resulting phenoxyl radical, thereby influencing the overall antioxidant capacity.[6]

Comparative Data: Antioxidant Capacity (IC50)

Antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values. A lower IC50 value signifies higher antioxidant potency.

CompoundAssayIC50 (µg/mL)Reference
Cinnamic acidDPPH Assay1.2[11]
(E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamideMTT Assay (Anticancer)0.8[9]
Cinnamic acid amide derivativesDPPH & ABTS AssaysVaries[9]

Expert Insights: The antioxidant mechanism is heavily reliant on the substitution pattern of the entire molecule, not just the halogen.[10] For instance, the presence of hydroxyl groups is a primary determinant of radical-scavenging activity.[10] The role of the halogen is secondary; it fine-tunes the electronic environment. A 4-fluoro substituent, being highly electronegative, can influence the bond dissociation energy of a nearby hydroxyl group, potentially affecting its hydrogen-donating ability.

Anticancer Activity

Halogenated cinnamic acid derivatives have emerged as a promising class of anticancer agents.[6] Their mechanism of action often involves the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of key signaling pathways that control cell proliferation and survival.[1][8]

Comparative Data: Cytotoxicity (IC50)

The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50Reference
(E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamideMouse melanoma B16-F100.8 µg/mL[9]
Cinnamic acid-harmine hybrid (with 4-fluoro)Liver (HepG2)Varies[1]
Cinnamic acid amide derivativesHeLa, SKOV-3, MCF-7Varies[9]

Expert Insights: The anticancer activity is highly dependent on the specific derivative and the cancer cell line being tested. For example, a 4-fluoro substituted cinnamamide derivative showed significant potency against mouse melanoma cells.[9] The mechanism is believed to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases, which are the executioners of cell death.[8] The position of the halogen can affect how the molecule docks into the active site of target enzymes or receptors within cancer cells, influencing its inhibitory power.

Experimental Protocols: A Guide for Researchers

The following are detailed, self-validating protocols for the key assays discussed. These methods are standard in the field and provide a robust framework for evaluating the biological activity of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of test compound in 96-well plate I1 Inoculate each well with the microbial suspension P1->I1 P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Include positive (microbe, no drug) and negative (broth only) controls I1->I2 I3 Incubate at 37°C for 18-24 hours I2->I3 A1 Visually inspect for turbidity (microbial growth) I3->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., 2-chloro or 4-fluoro cinnamic acid derivative) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol quantifies the ability of a compound to scavenge the stable DPPH free radical.

Workflow Diagram: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis P1 Prepare various concentrations of test compound in methanol R1 Mix test compound solution with DPPH solution P1->R1 P2 Prepare a fresh solution of DPPH in methanol P2->R1 R2 Prepare a control (methanol + DPPH) R1->R2 R3 Incubate in the dark at room temperature for 30 minutes R2->R3 A1 Measure absorbance at ~517 nm using a spectrophotometer R3->A1 A2 Calculate percentage inhibition A1->A2 A3 Determine IC50 value A2->A3

Caption: Standard workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. From this, create a series of dilutions to test a range of concentrations. Prepare a solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction: In a test tube or 96-well plate, add a specific volume of each compound dilution to a fixed volume of the DPPH solution. Prepare a control sample containing only methanol and the DPPH solution.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each solution at approximately 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • IC50 Determination: Plot the percentage inhibition against the compound concentration to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol 3: Anticancer Activity (MTT Cell Viability Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase cluster_outcome Cellular Outcome Stimulus 2-Chloro / 4-Fluoro Cinnamic Acid Derivative Extrinsic Extrinsic Pathway (Death Receptors) Stimulus->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Stimulus->Intrinsic Casp_Init Initiator Caspases (e.g., Caspase-8, -9) Activation Extrinsic->Casp_Init Intrinsic->Casp_Init Casp_Exec Executioner Caspases (e.g., Caspase-3) Activation Casp_Init->Casp_Exec Apoptosis Apoptosis (Programmed Cell Death) Casp_Exec->Apoptosis

Sources

Safety Operating Guide

2-Chloro-4-fluorocinnamic Acid: Proper Disposal & Handling Guide

[1][2][3]

Executive Summary & Chemical Identity

2-Chloro-4-fluorocinnamic acid is a halogenated aromatic carboxylic acid commonly used as a building block in the synthesis of pharmaceutical intermediates.[1][2] Because it contains both Chlorine (Cl) and Fluorine (F) substituents, it requires strict segregation from non-halogenated waste streams.[1][2]

Improper disposal into standard organic waste streams can damage incineration infrastructure (due to Hydrofluoric/Hydrochloric acid generation) and violate EPA RCRA compliance protocols.[1][2]

Chemical Profile
PropertyDetail
CAS Number 202982-65-8 (Primary) / 133220-86-7
Formula C₉H₆ClFO₂
Physical State White to off-white solid powder
Acidity Weakly acidic (Carboxylic acid moiety)
Key Hazard Halogenated Organic; Irritant (Skin/Eye/Respiratory)

Hazard Assessment (GHS Standards)

Before initiating disposal, you must validate the hazard profile to select the correct Personal Protective Equipment (PPE).[1][2][3]

Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationAcidic functionality reacts with skin moisture, causing dermatitis.[1][2]
H319 Causes serious eye irritationMicro-particulates can cause corneal abrasion and chemical burns.[1][2]
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation.[1][2]

Required PPE:

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1][2]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1][2]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powders due to airborne drift risks).[1][2]

Critical Segregation Strategy

The Golden Rule: Never dispose of this compound in "General Organic" or "Non-Halogenated" waste containers.[1][2]

Why Segregation Matters (The Science)
  • Combustion Chemistry: When incinerated, the fluorine atom converts to Hydrofluoric Acid (HF) , and the chlorine to Hydrochloric Acid (HCl) .[1][2]

  • Infrastructure Damage: Standard incinerators lack the "scrubbers" (alkaline wash systems) required to neutralize these acid gases, leading to corrosion of the combustion chamber.[1][2]

  • Regulatory Compliance: Mixing halogenated waste with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the disposal facility to treat the entire drum as high-cost halogenated waste.[1][2]

Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life chemicals or excess dry powder.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass if possible to prevent breakage during transport.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "this compound"[1][2][4]

    • Hazard Checkbox: "Toxic" and "Irritant".[1][2][5]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the label.[1][2]

  • Secondary Containment: Place the sealed jar into a clear secondary bag (zip-lock) before placing it in the satellite accumulation area.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Best for: Mother liquors or dissolved reagents.[1][2]

  • Solvent Compatibility Check: Ensure the solvent is compatible with the waste drum (e.g., do not mix nitric acid streams with organic acids).[1][2]

  • Stream Selection: Pour into the Halogenated Organic Solvent waste stream (often red cans or specifically marked drums).[1][2]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute (this compound) renders the entire mixture halogenated.[1][2][3]

  • pH Check: If the solution is highly acidic (pH < 2), consider a preliminary neutralization step only if your facility's EHS permit allows elementary neutralization.[1][2] Otherwise, label as "Acidic Halogenated Waste."[1][2][3]

Visual Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration path.[1][2]

Disposal_LogicStartWaste: this compoundState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidDryLiquidDissolved in SolutionState_Check->LiquidWetContainerContainerize in HDPE JarSolid->ContainerSolvent_CheckIs Solvent Halogenated?Liquid->Solvent_CheckLabel_SolidLabel: 'Halogenated Solid Waste'Container->Label_SolidMix_HalAdd to Halogenated Waste DrumSolvent_Check->Mix_HalYes (e.g., DCM)Mix_NonHalTreat Entire Mix as HalogenatedSolvent_Check->Mix_NonHalNo (e.g., MeOH)Mix_NonHal->Mix_HalFinal Destination

Caption: Decision matrix for segregating solid vs. liquid halogenated waste streams to ensure EPA compliance.

Figure 2: Spill Response Protocol

Immediate actions to take if the powder is dispersed in the lab.

Spill_ResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, N95, Goggles)Spill->PPEContain2. ContainmentCover with damp paper towelsto prevent dustPPE->ContainClean3. CleanupScoop into bag/jar.Do NOT sweep dry (dust hazard).Contain->CleanWash4. DecontaminateWash surface with soap & waterClean->WashDispose5. DisposalTag as Halogenated DebrisWash->Dispose

Caption: Step-by-step spill response emphasizing dust suppression to prevent respiratory exposure.

Regulatory & Compliance Notes

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • P-List/U-List: this compound is not explicitly P- or U-listed.[1][2]

  • Characteristic Waste: It does not typically meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form.[1][2][3]

  • Generator Determination: However, due to its toxicity and halogen content, the generator (you) must declare it as Hazardous Waste .[1][2][3] It is generally assigned a waste code based on the solvent it is dissolved in (e.g., F002 for halogenated solvents) or a generic state code for "Toxic Solids."[1][2][3]

Incompatibility Alerts
  • Strong Oxidizers: Reaction may produce chlorine gas.[1][2]

  • Strong Bases: Exothermic neutralization; rapid addition to base baths can cause splashing.[1][2]

References

  • US Environmental Protection Agency (EPA). (2024).[1][2] Halogenated Organic Wastes and RCRA Compliance. Retrieved from [Link][1][3]

  • PubChem. (2025).[1][2][6] Compound Summary: this compound.[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link]

  • University of Akron. (n.d.).[1][2] Halogenated vs. Non-Halogenated Waste Classification Guide. Retrieved from [Link][1][3][7]

A Researcher's Guide to the Safe Handling of 2-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-fluorocinnamic acid, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of chemicals—halogenated organic acids—that demand respect and careful handling. Our goal is to empower you, our fellow researchers, with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

This document is structured to provide a comprehensive operational plan, from initial receipt of the compound to its final disposal. We will delve into the rationale behind each procedural step, grounding our recommendations in established safety principles from authoritative sources.

Hazard Assessment and Risk Mitigation

The primary routes of exposure to be concerned with are inhalation of the powder, skin contact, and eye contact.[7] Ingestion is also a potential route of exposure, emphasizing the importance of prohibiting eating and drinking in laboratory areas.

Our mitigation strategy, therefore, is centered on a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE), a hierarchy of controls advocated by OSHA.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling potentially hazardous chemicals.[9][10] For this compound, the following PPE is mandatory.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles with indirect venting are required to protect against airborne particulates and potential splashes.[11] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves are essential. Given the corrosive nature of acids, butyl rubber gloves are a suitable choice.[5] Disposable nitrile gloves may be worn underneath for added protection, but should not be the primary barrier.[11] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A flame-resistant lab coat or apron should be worn to protect against spills.[10] The lab coat should be fully buttoned.
Respiratory Protection All handling of the solid compound that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation risks.[5][6][12] If a fume hood is not available, a properly fitted N95 respirator may be considered as a minimum precaution, though it is a less effective control measure.
Footwear Closed-toe shoes are mandatory in a laboratory setting to protect against spills.[6][10]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow should be adopted:

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name and any hazard warnings.[8][13]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.[13] Corrosive solids should be stored below eye level.[6][10]

Handling and Use
  • Preparation : Before handling the compound, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[14]

  • Weighing and Transfer : All weighing and transfer of the solid this compound must be performed inside a certified chemical fume hood to control the inhalation of any airborne powder.[5][6]

  • Dissolving : When preparing solutions, always add the acid to the solvent slowly and in a controlled manner to avoid splashing.[5][6]

  • Post-Handling : After use, decontaminate the work area by wiping it down with an appropriate cleaning agent.[6] Wash hands thoroughly with soap and water after removing gloves.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Halogenated Organics Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of according to specific protocols.[12]

  • Waste Segregation : All waste containing this compound, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][15] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[16][17]

  • Container Management : The waste container must be kept closed when not in use and stored in a secondary containment tray to prevent spills.[15][17]

  • Final Disposal : The sealed and labeled waste container should be transferred to your institution's environmental health and safety department for final disposal via incineration or other approved methods for halogenated organic waste.[18] Never pour this chemical down the drain.[12]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. ACS.org. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. ACS.org. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]

  • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. ACS.org. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC.gov. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Lab Safety Checklist. ACS.org. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. NCBI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.gov. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. Retrieved from [Link]

  • University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. UCSB. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.gov. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. UAB. Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. GVSU. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. OPCW. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. KAUST. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.